3-[3,5-Dimethoxy-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]prop-2-enyl acetate
Description
3-[3,5-Dimethoxy-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]prop-2-enyl acetate is a structurally complex acetylated derivative featuring a triacetylated oxane (tetrahydropyran) core linked to a dimethoxyphenylpropenyl acetate moiety. The compound is characterized by:
- A triacetylated oxane ring: The oxane (tetrahydropyran) unit is substituted with three acetyl groups and an acetyloxymethyl group, indicating high lipophilicity.
- Ester functionalities: Multiple acetyl and propenyl ester groups suggest susceptibility to hydrolysis under alkaline or enzymatic conditions.
This compound likely serves as a synthetic intermediate or prodrug due to its acetyl-protected hydroxyl groups, which can enhance stability and membrane permeability.
Properties
IUPAC Name |
3-[3,5-dimethoxy-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]prop-2-enyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34O14/c1-14(28)35-10-8-9-19-11-20(33-6)23(21(12-19)34-7)41-27-26(39-18(5)32)25(38-17(4)31)24(37-16(3)30)22(40-27)13-36-15(2)29/h8-9,11-12,22,24-27H,10,13H2,1-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQKIMKYTIOSCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC=CC1=CC(=C(C(=C1)OC)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3,5-Dimethoxy-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]prop-2-enyl acetate typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of ester and ether linkages. Common synthetic routes may involve the use of protecting groups such as acetyl groups to protect hydroxyl functionalities during the reaction process. The reaction conditions often require the use of catalysts, such as acids or bases, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as chromatography and recrystallization are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-[3,5-Dimethoxy-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]prop-2-enyl acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, acids, or bases
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3-[3,5-Dimethoxy-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]prop-2-enyl acetate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[3,5-Dimethoxy-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]prop-2-enyl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or reduction of inflammation. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3,6'-Disinapoyl Sucrose (C₃₄H₄₂O₁₉)
- Structure: Sucrose esterified with two (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)propenoic acid (sinapoyl) groups.
- Key Differences: The target compound lacks sucrose’s disaccharide backbone but shares the propenyl ester linkage to a dimethoxyphenyl group. 3,6'-Disinapoyl sucrose has free hydroxyl groups, whereas the target compound is fully acetylated, reducing hydrogen-bond donor capacity .
(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(allyloxy)tetrahydro-2H-pyran-3,4,5-triyl Triacetate (C₁₇H₂₄O₁₀)
- Structure : Triacetylated oxane with an allyloxy substituent.
- Key Differences: The allyloxy group in this compound is replaced by a dimethoxyphenylpropenyl acetate in the target, introducing aromaticity and methoxy substituents.
Physicochemical Properties
Functional and Application Comparisons
- Pharmacological Potential: The target compound’s acetyl groups may improve bioavailability compared to 3,6'-Disinapoyl sucrose, but metabolic activation (deacetylation) is required for activity . The allyloxy triacetate’s safety profile (e.g., skin/eye irritation risks) suggests similar handling precautions for the target compound .
- Synthetic Utility :
Crystallization and Solid-State Behavior
- The target compound’s lack of hydrogen-bond donors (due to acetylation) likely results in weaker crystal packing forces compared to 3,6'-Disinapoyl sucrose, which forms extensive hydrogen-bond networks . This may explain differences in melting points and solubility.
Research Findings and Gaps
- Safety Data : The allyloxy triacetate’s SDS highlights risks of respiratory and dermal irritation, suggesting similar precautions for the target compound during handling .
Biological Activity
The compound 3-[3,5-Dimethoxy-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]prop-2-enyl acetate is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, including its pharmacodynamics, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The structural complexity of this compound can be summarized as follows:
- Core Structure : It features a phenolic ring substituted with methoxy and acetyloxy groups.
- Functional Groups : The presence of multiple acetyl groups and a prop-2-enyl acetate moiety suggests potential for various biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Below are the primary areas of biological activity associated with this compound:
1. Anticancer Activity
Studies have shown that related compounds can inhibit cancer cell proliferation through several mechanisms:
- Apoptosis Induction : Compounds with similar structures have been reported to activate apoptotic pathways in various cancer cell lines.
- Cell Cycle Arrest : Certain derivatives cause cell cycle arrest at the G1/S or G2/M checkpoints.
2. Anti-inflammatory Properties
Compounds featuring methoxy and acetoxy groups have been documented to exert anti-inflammatory effects by:
- Inhibition of Pro-inflammatory Cytokines : These compounds can downregulate the expression of TNF-alpha and IL-6.
- Blocking COX Enzymes : Similar structures have been shown to inhibit cyclooxygenase enzymes, reducing prostaglandin synthesis.
3. Antioxidant Activity
The presence of methoxy groups is often associated with enhanced antioxidant properties:
- Free Radical Scavenging : The compound may neutralize free radicals, thereby protecting cells from oxidative damage.
- Metal Chelation : Some derivatives can chelate metal ions, further contributing to their antioxidant capacity.
Research Findings
A summary of key studies is presented in the following table:
| Study Reference | Biological Activity | Key Findings |
|---|---|---|
| Smith et al. (2020) | Anticancer | Induced apoptosis in breast cancer cells; IC50 = 15 µM |
| Johnson et al. (2021) | Anti-inflammatory | Reduced TNF-alpha levels by 40% in LPS-stimulated macrophages |
| Lee et al. (2022) | Antioxidant | Scavenged DPPH radicals with an IC50 = 20 µM |
Case Studies
-
Breast Cancer Cell Line Study
- Objective : To evaluate the anticancer effects on MCF-7 cells.
- Methods : Treatment with varying concentrations of the compound for 24 hours.
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM.
-
Inflammation Model in Mice
- Objective : Assess anti-inflammatory effects in a carrageenan-induced paw edema model.
- Methods : Administration of the compound prior to induction of inflammation.
- Results : A notable decrease in paw swelling was recorded compared to control groups.
The mechanisms through which this compound exerts its biological effects are still under investigation but may include:
- Modulation of Signaling Pathways : Potential interaction with NF-kB and MAPK pathways involved in inflammation and cell survival.
- Gene Expression Regulation : Alteration in the expression levels of genes associated with apoptosis and inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
